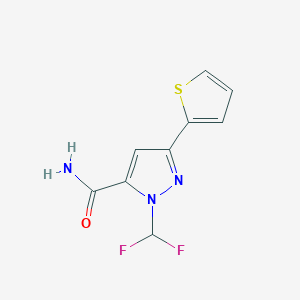

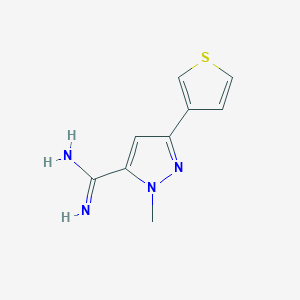

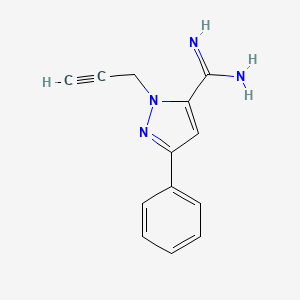

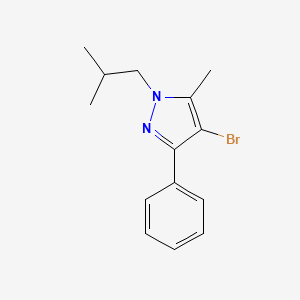

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Vue d'ensemble

Description

“2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that contain one or more elements other than carbon in their ring structure .

Synthesis Analysis

The synthesis of such compounds often involves a variety of synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves starting from 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates .Applications De Recherche Scientifique

Novel Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents

Pyrazole derivatives, including compounds related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, have been explored for their potential as anti-inflammatory and antimicrobial agents. The synthesis of various 1H-pyrazole derivatives has led to compounds with promising anti-inflammatory and antimicrobial activities, with certain derivatives showing a good safety margin and no ulcerogenic effect. This research highlights the therapeutic potential of pyrazole derivatives in addressing inflammatory conditions and microbial infections (Bekhit, Ashour, & Guemei, 2005).

Anticonvulsant Properties of Pyrazoline Derivatives

Another research avenue for pyrazoline derivatives, related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, is their anticonvulsant properties. Studies involving the synthesis of new 2-pyrazoline derivatives and their evaluation in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown that certain compounds possess appreciable anticonvulsant activity, suggesting their potential use in treating seizure disorders (Bhandari, Tripathi, & Saraf, 2013).

Green Synthesis of Pyrazolines and Their Applications

The green synthesis of pyrazolines, which may include derivatives of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, emphasizes environmentally friendly methods. This approach involves solvent-free reactions to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing an efficient and eco-friendly pathway for producing these compounds, which could have various applications in pharmaceuticals and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Antibacterial and Antioxidant Activities of Pyrazine Derivatives

Research on pyrazine derivatives, including structures akin to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, has demonstrated their potential antibacterial and antioxidant activities. Novel synthetic methods have been developed to produce substituted 2-pyrazoline and 1H-pyrazole derivatives with significant activity against bacterial strains and notable antioxidant properties, indicating their potential for therapeutic applications (Kitawat & Singh, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.

Mode of Action

It is known that azide groups can participate in click reactions, such as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac), to form 1,2,3-triazoles . This reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

For instance, modulators of σ-receptors can influence signal transduction pathways, while inhibitors of BACE-1 can affect amyloid precursor protein processing, a pathway implicated in Alzheimer’s disease .

Pharmacokinetics

The presence of the azide group could potentially influence these properties, as azides are known to be reactive and can undergo various transformations in biological systems .

Result of Action

Similar compounds have been shown to possess antiviral activity and exhibit antitumor activity . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

For instance, the reactivity of the azide group could be influenced by the pH of the environment .

Propriétés

IUPAC Name |

2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTCJJJLAQLYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.